REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].[Br:5][C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[C:9]([Br:15])=[CH:8][N:7]=1.[Cl-].[NH4+].C(OCC)(=O)C>C1COCC1.O>[Br:5][C:6]1[C:11]2[CH:1]=[CH:2][NH:12][C:10]=2[C:9]([Br:15])=[CH:8][N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C(=C1)[N+](=O)[O-])Br
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
The organic layer washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of methanol (20 ml) and conc hydrochloric acid (0.5 ml)
|
Type
|
WAIT
|
Details
|
After standing at room temp for 30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Type
|
ADDITION
|
Details
|
the residue added to ethyl acetate (50 ml) and water (50 ml)
|
Type
|
WASH
|
Details
|
The organic layer washed with water (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether (20 ml)
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
triturated with ether
|
Type
|
CUSTOM
|
Details
|
to afford a second crop which on combination with the
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C2=C1C=CN2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |